1-(5-Methylfuran-2-yl)ethane-1-thiol
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Overview
Description
1-(5-Methylfuran-2-yl)ethane-1-thiol is a chemical compound with the molecular formula C7H10OS. It is known for its unique molecular structure, which includes a furan ring substituted with a methyl group and an ethanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Methylfuran-2-yl)ethane-1-thiol can be synthesized through several synthetic routes. One common method involves the reaction of 5-methylfurfural with ethanethiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated furans.
Scientific Research Applications
1-(5-Methylfuran-2-yl)ethane-1-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-yl)ethane-1-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: Similar structure with an acetyl group instead of an ethanethiol group.
5-Methylfurfural: Lacks the ethanethiol group but shares the furan ring and methyl substitution.
2-Methylfuran: A simpler structure with only a methyl group on the furan ring
Uniqueness
1-(5-Methylfuran-2-yl)ethane-1-thiol is unique due to the presence of both a furan ring and an ethanethiol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10OS |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)ethanethiol |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-7(8-5)6(2)9/h3-4,6,9H,1-2H3 |
InChI Key |
ZOUXDKYOIXIZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)S |
Origin of Product |
United States |
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